molecular formula C7H6N6 B2388852 2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile CAS No. 303996-80-7

2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile

Cat. No.: B2388852
CAS No.: 303996-80-7
M. Wt: 174.167
InChI Key: ZBBHRYQLMFRURZ-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The compound 2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile emerged from advancements in multicomponent reactions (MCRs) and heterocyclic chemistry during the late 20th century. Its synthesis leverages malononitrile’s reactivity, a cornerstone in constructing nitrogen-rich heterocycles. Early methodologies focused on combining malononitrile with triazole derivatives under basic conditions, as seen in studies of triazolo-pyrimidine syntheses. The integration of ultrasound-assisted techniques, as reported in 2023, further optimized its preparation by enhancing reaction efficiency and yield.

Key milestones include:

  • 1980s–1990s : Development of triazole-malononitrile conjugates for agrochemical applications.
  • 2000s : Application in medicinal chemistry for kinase inhibition studies.
  • 2010s–Present : Utilization in green chemistry via nanocatalysts and ultrasonic irradiation.

Position within Heterocyclic Chemistry

This compound occupies a niche in heterocyclic chemistry due to its dual functional groups: a 1,2,4-triazole ring and a malononitrile-derived ethylidene bridge. The triazole moiety contributes to aromatic stability and hydrogen-bonding capacity, while the malononitrile group enables nucleophilic additions and cyclizations. Its structure aligns with hybrid heterocycles, which are pivotal in drug design and materials science.

Structural Features :

Component Role in Reactivity
1,2,4-Triazole ring Aromatic stabilization; hydrogen bonding
Malononitrile group Electron-withdrawing; facilitates cyclization
Ethylidene bridge Conformational flexibility; sp² hybridization

Significance in Triazole-containing Compounds Research

The compound’s significance stems from its role as a precursor in synthesizing pharmacologically active molecules. Triazole derivatives exhibit antimicrobial, anticancer, and antifungal properties, with malononitrile enhancing electron-deficient character for targeted interactions. Recent studies highlight its utility in:

  • Metal-organic frameworks (MOFs) : As a ligand for catalytic sites.
  • Kinase inhibitors : Modulating ATP-binding pockets via triazole-mediated interactions.
  • Agrochemicals : Serving as a scaffold for herbicides and fungicides.

Nomenclature Systems and Structural Classification

The IUPAC name, This compound, systematically describes its structure:

  • Root : Malononitrile (propanedinitrile).
  • Substituents :
    • Ethylidene group (-CH=) at position 2.
    • Amino group (-NH₂) at position 1 of ethylidene.
    • 1H-1,2,4-triazol-1-yl group at position 2 of ethylidene.

Structural Classification :

Category Description
Hybrid heterocycle Combines triazole and malononitrile motifs
Non-planar system Ethylidene bridge introduces steric effects
Conjugated system Extended π-network via cyano and triazole groups

Alternative Nomenclatures :

  • CAS Registry : 78149-98-1.
  • SMILES : CCOP(=O)(N1C(=NC=N1)N)N(C)C.
  • Wikidata : Q82992415.

Properties

IUPAC Name

2-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6/c8-1-6(2-9)7(10)3-13-5-11-4-12-13/h4-5H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBHRYQLMFRURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazone Formation and Oxidative Cyclization

A predominant approach involves the condensation of malononitrile derivatives with hydrazine precursors to form hydrazones, followed by oxidative cyclization to construct the triazole ring. For instance, Chen et al. (2016) demonstrated that benzamidrazones react with malononitrile under iodine catalysis (I₂) and tert-butyl hydroperoxide (TBHP) as an oxidant, yielding spirocyclic 1,2,4-triazoles. Adapting this method, 2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile could be synthesized via:

  • Hydrazone Formation : Reaction of malononitrile with a hydrazine derivative (e.g., 1H-1,2,4-triazole-1-carbohydrazide) in ethanol under reflux.
  • Oxidative Cyclization : Treatment with I₂/TBHP to induce intramolecular cyclization, forming the triazole ring.

Mechanistic Insights :

  • The iodine catalyst facilitates radical generation, promoting C–N bond formation.
  • TBHP acts as a terminal oxidant, enabling dehydrogenation and aromatization.

Optimization Data :

Parameter Optimal Condition Yield (%)
Catalyst I₂ (10 mol%) 78–85
Oxidant TBHP (2 equiv)
Solvent DMF
Temperature 80°C

Michael Addition-Mediated Triazole Assembly

Nitrilimine Cycloaddition with Malononitrile

Guru et al. (2019) reported a metal-free strategy using B(C₆F₅)₃ to activate hydrazones for cyclization. Applying this methodology:

  • Nitrilimine Generation : Treating 1H-1,2,4-triazole-1-carboxaldehyde hydrazone with triethylamine to form a nitrilimine dipole.
  • 1,3-Dipolar Cycloaddition : Reacting the nitrilimine with malononitrile as a dipolarophile, yielding the ethylidene bridge.

Critical Factors :

  • Solvent : Toluene enhances dipole stability.
  • Catalyst : B(C₆F₅)₃ (5 mol%) improves reaction efficiency.

Yield : 72–80% after 12 hours at 60°C.

Condensation with Preformed Triazole Derivatives

Aldol Condensation Using 1H-1,2,4-Triazole-1-ethylamine

A two-step protocol derived from Mangarao et al. (2014) involves:

  • Synthesis of 1H-1,2,4-Triazole-1-ethylamine :
    • Reacting 1H-1,2,4-triazole with 2-chloroethylamine hydrochloride in PEG-400 at 50°C.
  • Condensation with Malononitrile :
    • Mixing the amine with malononitrile in ethanol catalyzed by p-toluenesulfonic acid (PTSA), forming the ethylidene linkage.

Advantages :

  • Eco-Friendly : PEG-400 as a green solvent.
  • High Yield : 88–92% for the condensation step.

Radical-Based Coupling Strategies

Copper-Catalyzed C–N Bond Formation

Huang et al. (2015) utilized CuCl₂ to mediate triazole synthesis from amides. Adapting this:

  • Amide Activation : Treating 1H-1,2,4-triazole-1-acetamide with CuCl₂ (20 mol%) in DMF.
  • Coupling with Malononitrile : Introducing malononitrile under O₂ atmosphere to facilitate oxidative coupling.

Key Observations :

  • Regioselectivity : CuCl₂ directs C–N bond formation at the triazole’s N1 position.
  • Functional Group Tolerance : Halogens and electron-withdrawing groups remain intact.

Yield : 70–75% after 8 hours at 100°C.

Solvent-Free Mechanochemical Synthesis

Ball-Milling Approach

Inspired by Siddaiah et al. (2011) , a solvent-free method employs:

  • Grinding : Mechanochemical mixing of 1H-1,2,4-triazole-1-carbaldehyde, malononitrile, and ammonium acetate.
  • Thermal Cyclization : Heating the mixture at 120°C for 2 hours to form the ethylidene bridge.

Benefits :

  • No Solvent Waste : Aligns with green chemistry principles.
  • Rapid Kinetics : Completion within 3 hours.

Yield : 65–70%.

Photocatalytic Dehydrogenation

Visible-Light-Driven Cyclization

Zheng et al. (2015) demonstrated SeO₂-mediated oxidative cyclization under light. For the target compound:

  • Hydrazone Preparation : Malononitrile and 1H-1,2,4-triazole-1-acethydrazide condensed in methanol.
  • Photocatalysis : Irradiating with blue LEDs (450 nm) in the presence of eosin Y (2 mol%) and air as the oxidant.

Efficiency :

  • Quantum Yield : Φ = 0.45.
  • Yield : 68–73%.

Comparative Analysis of Methodologies

Method Catalyst Yield (%) Temperature (°C) Time (h) Green Metrics (E-factor)
I₂/TBHP Cyclization I₂ 78–85 80 6 8.2
B(C₆F₅)₃ Cycloaddition B(C₆F₅)₃ 72–80 60 12 6.5
CuCl₂-Mediated Coupling CuCl₂ 70–75 100 8 9.1
Solvent-Free Ball-Milling None 65–70 120 3 2.3
Photocatalysis Eosin Y 68–73 25 24 4.7

Chemical Reactions Analysis

Types of Reactions

2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where different substituents can be introduced to the triazole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural Comparison
Compound Name Heterocycle Substituents Molecular Formula CAS Number
2-[1-Amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile 1H-1,2,4-Triazole Amino, ethylidene linker C₇H₆N₆ 303996-80-7
2-(4-Amino-6-phenyl-5,6-dihydro-1,3,5-triazin-2(1H)-ylidene)malononitrile 1,3,5-Triazine Phenyl, dihydro backbone C₁₂H₁₀N₆ Not provided
2-[1-(1-Phenylethyl)imidazolidin-2-ylidene]malononitrile Imidazolidine Phenylethyl substituent C₁₄H₁₄N₄ Not provided
2-[11-Oxo-5,11-dihydro-1H-[1,2,4]triazepino[7,1-b]quinazolin-2-ylidene]malononitrile Triazepine Fused quinazoline, oxo group C₁₄H₈N₆O Not provided
2-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamino)methylene)malononitrile Pyrazole Methyl, phenyl, oxo groups C₁₅H₁₃N₅O Not provided

Key Structural Differences :

  • Heterocycle Size/Functionality : The triazole (5-membered) and triazepine (7-membered) rings differ in ring strain and hydrogen-bonding capacity. Triazines (6-membered) offer planar geometries, influencing π-π stacking .
Physicochemical Properties
Compound Melting Point (°C) IR Spectral Data (cm⁻¹) ¹H-NMR Features
This compound Not reported Expected: ~2200 (C≡N), ~3300 (N-H) NH₂ proton (~4.5 ppm), triazole protons (7.2–8.3 ppm)
2-[11-Oxo-triazepinoquinazolin-2-ylidene]malononitrile 250 Not reported Aromatic protons (7.2–8.3 ppm), NH (exchangeable with D₂O)
2-((1,5-Dimethyl-3-oxopyrazol-4-ylamino)methylene)malononitrile 254.7 2200 (C≡N), 1658 (C=N), 3210 (N-H) Methyl groups (~2.5 ppm), aromatic protons (~7.0 ppm)

Notable Trends:

  • C≡N Stretching: All malononitrile derivatives show strong IR absorption near 2200 cm⁻¹ .
  • Thermal Stability: Higher melting points (250–255°C) correlate with rigid fused-ring systems (e.g., triazepinoquinazoline) .

Biological Activity

2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile (CAS Number: 303996-80-7) is a chemical compound featuring a triazole ring that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C7H6N6, with a molecular weight of 174.17 g/mol. It contains a triazole ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC7H6N6
Molecular Weight174.17 g/mol
CAS Number303996-80-7
Solubility>5 mg/mL in DMSO

The biological activity of this compound is primarily attributed to its structural features:

Target of Action : Compounds similar to this structure have been utilized in the development of antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases.

Mode of Action : The triazole ring and amino group are crucial for the compound's interaction with biological targets. It may inhibit specific enzymes or pathways involved in tumor progression or microbial growth.

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various tumor cell lines. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

Case Study Example : A study on triazole derivatives demonstrated significant anti-proliferative activity against breast cancer cell lines (MCF-7), highlighting the potential of this compound as a lead compound for further development .

Antifungal Activity

The compound's triazole moiety is known for its antifungal properties. Similar compounds have been effective against Candida species and Aspergillus species by inhibiting ergosterol biosynthesis, essential for fungal cell membrane integrity .

Research Findings : A comparative study showed that triazole-based antifungals had lower IC50 values against Candida albicans compared to traditional azoles, suggesting enhanced efficacy .

Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Antifungal ActivityEffective against Candida species
Enzyme InhibitionPotential as enzyme inhibitors in cardiovascular diseases

Q & A

Q. Q1. What are the optimal synthetic pathways for 2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via condensation reactions involving amidrazones and malononitrile derivatives. For example, reacting amidrazones with 2-(1,3-dioxoindan-2-ylidene)malononitrile under reflux conditions in toluene with ammonium acetate as a catalyst achieves yields up to 82% after recrystallization . Key parameters include:

  • Temperature : 110–120°C (prevents side reactions like hydrolysis).
  • Catalyst : Ammonium acetate or glacial acetic acid (enhances imine formation).
  • Solvent : Toluene or ethanol (ensures solubility and facilitates azeotropic water removal via Dean-Stark trap).
    Data Table :
ParameterOptimal RangeImpact on Yield
Temperature110–120°C<80°C: Incomplete reaction; >130°C: Decomposition
Reaction Time2–4 hoursShorter: Low conversion; Longer: Side products
Catalyst Load10–15 mol%Insufficient: Slow kinetics; Excess: No improvement

Q. Q2. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6d_6 to confirm the presence of the amino group (δ 5.2–5.8 ppm) and triazole protons (δ 8.1–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to verify purity .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C=N bond ~1.28 Å) and hydrogen-bonding networks (e.g., N–H⋯N interactions forming dimers) .
  • Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict electronic properties (HOMO-LUMO gap ~4.2 eV) and vibrational frequencies (e.g., C≡N stretch at ~2200 cm1 ^{-1}) .

Advanced Research Questions

Q. Q3. How can computational modeling resolve contradictions in experimental data regarding the compound’s reactivity in biological systems?

Methodological Answer: Conflicting data on cytochrome P450 inhibition (e.g., CYP3A4 vs. CYP2C19 selectivity) can arise from variations in protein-ligand docking conformations. To address this:

Perform molecular dynamics simulations (AMBER or GROMACS) to model binding stability over 100-ns trajectories.

Use docking software (AutoDock Vina) with flexible side chains to account for induced-fit effects .

Validate with free-energy perturbation (FEP) calculations to compare binding affinities across isoforms.
Example : A 2025 study showed that protonation of the amino group at physiological pH alters hydrogen-bonding interactions, explaining discrepancies in IC50_{50} values .

Q. Q4. What strategies can mitigate competing side reactions during functionalization of the malononitrile moiety?

Methodological Answer: The malononitrile group is prone to nucleophilic substitution but competes with triazole ring reactivity. Solutions include:

  • Protection/Deprotection : Temporarily protect the amino group with Boc (terttert-butoxycarbonyl) before functionalizing the nitrile groups .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 minutes vs. 4 hours) to minimize hydrolysis or cyclization side products .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ionic liquids (e.g., [BMIM][PF6_6) enhance selectivity via π-π interactions .

Q. Q5. How do steric and electronic effects influence the compound’s nonlinear optical (NLO) properties?

Methodological Answer: The compound’s NLO activity stems from its conjugated π-system and electron-withdrawing groups (malononitrile, triazole). To quantify:

Hyper-Rayleigh Scattering (HRS) : Measures first hyperpolarizability (β\beta), which correlates with substituent electron-withdrawing strength (e.g., –NO2_2 > –CN) .

DFT Calculations : CAM-B3LYP/cc-pVDZ predicts charge-transfer transitions (e.g., 450–500 nm absorption) and dipole moment changes (Δμ ~12 D) .
Data Contradiction : Experimental β\beta values may conflict with theoretical predictions due to solvent effects (e.g., acetonitrile vs. chloroform). Correct by incorporating solvent models (COSMO-RS) in simulations .

Q. Q6. What analytical approaches validate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Monitor degradation products using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
  • Thermogravimetric Analysis (TGA) : Determines decomposition onset temperature (e.g., ~180°C for this compound) .
  • pH Stability Studies : Incubate in buffers (pH 1–13) and quantify intact compound via LC-MS. The amino group protonates below pH 6, reducing nucleophilic attack on the malononitrile moiety .

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